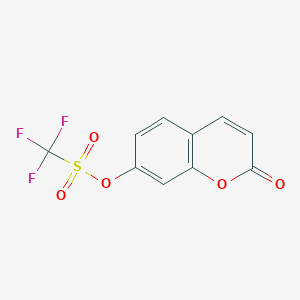

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-oxochromen-7-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZZAJVDTLUWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547180 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108530-10-5 | |

| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, a valuable reagent in organic synthesis. The document details the necessary precursors, reaction conditions, and experimental protocols for the successful preparation of this compound. All quantitative data is summarized for clarity, and the synthesis pathway is visualized using a chemical reaction scheme.

Introduction

This compound, also known as 7-coumaryl triflate, is a versatile chemical intermediate. The triflate group is an excellent leaving group, making this compound a powerful electrophile for cross-coupling reactions and other nucleophilic substitutions, which are pivotal in the synthesis of complex molecules for pharmaceutical and materials science applications. The synthesis of this compound is a two-step process commencing with the preparation of its precursor, 7-hydroxycoumarin (umbelliferone), followed by the triflation of the hydroxyl group.

Synthesis Pathway Overview

The synthesis of this compound proceeds in two primary stages:

-

Pechmann Condensation: Synthesis of the precursor, 7-hydroxycoumarin, from resorcinol and malic acid.

-

Triflation: Conversion of 7-hydroxycoumarin to the final product using a triflating agent.

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxycoumarin (Pechmann Condensation)

This protocol is adapted from the well-established Pechmann condensation reaction for the synthesis of coumarins.[1]

Materials:

-

Resorcinol

-

Malic acid

-

Concentrated sulfuric acid

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer, thermometer, and reflux condenser, carefully add 120 mL of 97% sulfuric acid.[1]

-

Prepare a mixture of 60 g (0.56 mole) of resorcinol and 49.2 g (0.366 mole) of malic acid.

-

Slowly add the resorcinol and malic acid mixture to the stirred sulfuric acid over a period of 10 minutes. An exothermic reaction will occur, raising the temperature.

-

After the addition is complete, heat the reaction mixture to a temperature of 105-121°C for 30 minutes.[1]

-

Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by filtration and wash the filter cake with water.

-

Purify the crude 7-hydroxycoumarin by recrystallization from ethanol to yield the final product.

Protocol 2: Synthesis of this compound (Triflation)

This protocol is adapted from a general procedure for the triflation of alcohols and phenols, as a specific detailed protocol for 7-hydroxycoumarin was not found in the reviewed literature.[2]

Materials:

-

7-Hydroxycoumarin

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-hydroxycoumarin (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data

| Compound | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point |

| 7-Hydroxycoumarin | Resorcinol, Malic Acid | Conc. H₂SO₄ | - | 0.5 hours | 105-121 °C | ~45%[1] | 185-190 °C |

| This compound | 7-Hydroxycoumarin | Trifluoromethanesulfonic anhydride, Pyridine | Dichloromethane | 1-3 hours | 0 °C to rt | Not Reported | 81-85 °C[3] |

Note: The yield for the triflation of 7-hydroxycoumarin is not explicitly reported in the readily available literature and would need to be determined empirically. The provided melting point for the final product is from a commercial supplier.[3]

References

physical and chemical properties of 7-coumaryl triflate

An In-Depth Technical Guide to 7-Coumaryl Triflate for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Coumaryl triflate, systematically known as 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, is a versatile organic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure incorporates a coumarin core, a well-known fluorophore, and a triflate group, which is an excellent leaving group.[3] This unique combination of properties makes 7-coumaryl triflate a significant reagent in the synthesis of a variety of compounds, including fluorescent probes and potentially biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its applications in research and development.

Physical and Chemical Properties

The are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₃O₅S | [1][4][5] |

| Molecular Weight | 294.20 g/mol | [1][4][5] |

| CAS Number | 108530-10-5 | [1][4][5][6] |

| Appearance | Light Tan to Pale Yellow Solid | [6] |

| Melting Point | 81.0 to 85.0 °C | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1][6] |

| Storage | Refrigerator | [1] |

Computational Data:

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 73.58 Ų | [4] |

| logP | 2.0214 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

Experimental Protocols

Synthesis of 7-Coumaryl Triflate from 7-Hydroxycoumarin (General Procedure)

This protocol describes a general method for the triflation of a phenol, adapted for the synthesis of 7-coumaryl triflate from 7-hydroxycoumarin. The reaction involves the treatment of 7-hydroxycoumarin with trifluoromethanesulfonic anhydride in the presence of a base.

Materials:

-

7-Hydroxycoumarin

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve 7-hydroxycoumarin (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine or DIPEA (1.2 equivalents) to the stirred solution.

-

Add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 7-coumaryl triflate by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the product and evaporate the solvent to yield pure 7-coumaryl triflate.

Caption: General workflow for the synthesis of 7-coumaryl triflate.

Characterization of 7-Coumaryl Triflate (General Protocols)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of 7-coumaryl triflate in a deuterated solvent such as CDCl₃ or (CD₃)₂SO. The resulting spectrum should show characteristic peaks for the aromatic protons of the coumarin ring system.

-

¹³C NMR: A ¹³C NMR spectrum will show resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the lactone and the carbon attached to the triflate group.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a key characterization technique for triflate-containing compounds. It should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample using a KBr pellet or as a thin film.

-

Characteristic absorption bands are expected for the C=O stretch of the lactone, C=C stretches of the aromatic ring, and the strong, characteristic S=O and C-F stretches of the triflate group.

Mass Spectrometry (MS):

-

Obtain a mass spectrum using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

The spectrum should show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 294.20.

Chemical Reactivity and Applications

The triflate group is an exceptionally good leaving group due to the stability of the triflate anion, which is the conjugate base of the superacid, triflic acid.[3] This property makes 7-coumaryl triflate a valuable substrate for a variety of chemical transformations.

Cross-Coupling Reactions

Aryl triflates are widely used as electrophiles in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position of the coumarin ring, providing access to a wide range of substituted coumarin derivatives.

Caption: General pathways for Suzuki and Heck cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the coumarin ring system, coupled with the excellent leaving group ability of the triflate, facilitates nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 7-position.

Precursor for Fluorescent Probes

The inherent fluorescence of the coumarin scaffold makes 7-coumaryl triflate an attractive starting material for the synthesis of fluorescent probes.[] The triflate group can be displaced by a variety of functional groups that can act as recognition elements for specific analytes or biological targets. This modular approach allows for the rational design of probes for various applications in bioimaging and sensing.

Caption: Logical workflow for developing fluorescent probes from 7-coumaryl triflate.

Stability and Storage

7-Coumaryl triflate should be stored in a refrigerator to ensure its long-term stability.[1] As alkyl and aryl triflates can be sensitive to moisture and strong nucleophiles, it is advisable to store the compound under an inert atmosphere and away from water.[3]

Conclusion

7-Coumaryl triflate is a highly valuable and versatile reagent in modern organic synthesis. Its key attributes, including the fluorescent coumarin core and the highly reactive triflate leaving group, provide chemists with a powerful tool for constructing complex molecules. The methodologies outlined in this guide for its synthesis, characterization, and application will be beneficial for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, chemical biology, and materials science. The ability to readily modify the 7-position of the coumarin ring opens up numerous possibilities for the development of novel fluorescent probes, bioactive compounds, and functional materials.

References

Structure Elucidation of 7-Coumaryl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 7-coumaryl trifluoromethanesulfonate. It details the synthetic protocol for its preparation from 7-hydroxycoumarin and provides a thorough analysis of its spectroscopic characteristics. This document includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and an expected mass spectrometry fragmentation pattern. The information is presented to aid researchers in the identification and characterization of this compound, which serves as a valuable intermediate in organic synthesis and drug discovery.

Introduction

Coumarin derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. The introduction of a trifluoromethanesulfonate (triflate) group at the 7-position of the coumarin scaffold creates a versatile intermediate, 7-coumaryl trifluoromethanesulfonate. The triflate group is an excellent leaving group, making this compound a key precursor for various cross-coupling reactions, enabling the synthesis of a diverse library of 7-substituted coumarin analogues for drug development and other applications. Accurate structural elucidation is paramount for ensuring the purity and identity of this key synthetic intermediate. This guide outlines the methodologies and expected analytical data for the comprehensive characterization of 7-coumaryl trifluoromethanesulfonate.

Synthesis of 7-Coumaryl Trifluoromethanesulfonate

The synthesis of 7-coumaryl trifluoromethanesulfonate is typically achieved through the triflation of its precursor, 7-hydroxycoumarin.

Synthesis Workflow

Caption: Synthetic workflow for 7-coumaryl trifluoromethanesulfonate.

Experimental Protocol: Triflation of 7-Hydroxycoumarin

This protocol is adapted from standard procedures for the synthesis of aryl triflates from phenols.

Materials:

-

7-Hydroxycoumarin

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 7-coumaryl trifluoromethanesulfonate.

Spectroscopic Data and Structure Elucidation

The following sections detail the expected spectroscopic data for 7-coumaryl trifluoromethanesulfonate, which are crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 7-coumaryl trifluoromethanesulfonate are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for 7-Coumaryl Trifluoromethanesulfonate (in CDCl₃)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~160.5 |

| 3 | ~6.5 | ~117.0 |

| 4 | ~7.8 | ~143.0 |

| 4a | - | ~118.0 |

| 5 | ~7.5 | ~128.0 |

| 6 | ~7.2 | ~119.0 |

| 7 | - | ~152.0 |

| 8 | ~7.3 | ~110.0 |

| 8a | - | ~154.0 |

| -CF₃ | - | ~118.5 (q, J ≈ 320 Hz) |

Note: Predicted values are based on computational models and may vary slightly from experimental data. Coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 7-coumaryl trifluoromethanesulfonate are presented below.

Table 2: Characteristic IR Absorptions for 7-Coumaryl Trifluoromethanesulfonate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (lactone) | Stretch | 1720 - 1740 |

| C=C (aromatic) | Stretch | 1600 - 1620, 1500 - 1580 |

| C-O-C (ester) | Asymmetric Stretch | 1200 - 1300 |

| S=O (sulfonate) | Asymmetric Stretch | 1410 - 1450 |

| S=O (sulfonate) | Symmetric Stretch | 1200 - 1240 |

| C-F (triflate) | Stretch | 1100 - 1200 |

| Ar-O | Stretch | 1150 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-coumaryl trifluoromethanesulfonate (Molecular Weight: 294.20 g/mol ), the following fragmentation pattern is expected under electron ionization (EI).

Table 3: Expected Mass Spectrometry Fragmentation of 7-Coumaryl Trifluoromethanesulfonate

| m/z | Fragment Ion | Possible Structure |

| 294 | [M]⁺ | Molecular ion of 7-coumaryl trifluoromethanesulfonate |

| 161 | [M - SO₂CF₃]⁺ | 7-coumaryloxy radical cation |

| 133 | [M - SO₂CF₃ - CO]⁺ | Benzofuran radical cation intermediate |

| 145 | [CF₃SO₂]⁺ | Trifluoromethanesulfonyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Potential Signaling Pathway Involvement

Coumarin derivatives are known to interact with various biological targets and signaling pathways. While the specific biological activity of 7-coumaryl trifluoromethanesulfonate is primarily as a synthetic intermediate, its derivatives could potentially modulate pathways such as those involved in inflammation or cell proliferation.

Caption: Hypothetical signaling cascade modulated by a 7-substituted coumarin.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive structure elucidation of 7-coumaryl trifluoromethanesulfonate. The provided experimental protocol, along with the predicted spectroscopic data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The accurate characterization of this key intermediate is essential for the successful development of novel coumarin-based compounds with potential therapeutic applications.

Technical Guide: Spectral and Experimental Insights into 2-oxo-2H-chromen-7-yl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate based on the analysis of analogous compounds, primarily 2-oxo-2H-chromen-7-yl benzoate and 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. The core coumarin structure exhibits characteristic spectral features that are expected to be present in the target compound.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference Compound(s) |

| ~8.10 | d | ~9.5 | H-4 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[2] |

| ~7.80 | d | ~8.5 | H-5 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[3] |

| ~7.40 | dd | ~8.5, ~2.2 | H-6 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[3] |

| ~7.30 | d | ~2.2 | H-8 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[3] |

| ~6.50 | d | ~9.5 | H-3 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[2] |

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Reference Compound(s) |

| ~160.0 | C-2 (C=O, lactone) | 2-oxo-2H-chromen-7-yl benzoate[4] |

| ~155.0 | C-7 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[3] |

| ~153.5 | C-9 | 2-oxo-2H-chromen-7-yl benzoate[4] |

| ~143.0 | C-4 | 2-oxo-2H-chromen-7-yl benzoate[4] |

| ~129.0 | C-5 | 2-oxo-2H-chromen-7-yl benzoate[4] |

| ~119.0 (q, ¹JCF ≈ 320 Hz) | CF₃ | Trifluoromethanesulfonate derivatives |

| ~118.5 | C-6 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[3] |

| ~117.0 | C-10 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[3] |

| ~116.5 | C-3 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[3] |

| ~111.0 | C-8 | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[3] |

Note: The signal for the CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Compound(s) |

| ~1730 | Strong | C=O stretch (lactone) | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[2] |

| ~1620, ~1590 | Medium | C=C stretch (aromatic) | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[2] |

| ~1420, ~1210 | Strong | S=O stretch (sulfonate) | Trifluoromethanesulfonate derivatives |

| ~1250, ~1140 | Strong | C-O stretch (ester & lactone) | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate[2] |

| ~1140 | Strong | C-F stretch | Trifluoromethanesulfonate derivatives |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 294.0 | [M]⁺ (Molecular Ion) |

| 161.0 | [M - SO₂CF₃]⁺ |

| 133.0 | [M - SO₂CF₃ - CO]⁺ |

| 69.0 | [CF₃]⁺ |

Note: The fragmentation pattern is predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of similar 7-acyloxycoumarin derivatives.

Materials:

-

7-Hydroxycoumarin

-

Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxycoumarin (1.0 eq) in anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.2 eq) dropwise with stirring.

-

Triflation: To the stirred solution, add trifluoromethanesulfonic anhydride (1.1 eq) or trifluoromethanesulfonyl chloride (1.1 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Disclaimer

The spectral data presented in this guide are predicted values based on analogous compounds and should be used for reference purposes. Experimental verification is necessary for definitive structural confirmation. The proposed synthesis protocol is a general guideline and may require optimization for specific laboratory conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate [mdpi.com]

- 3. Synthesis, Spectrometric Characterization, X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate [article.sapub.org]

- 4. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

A Technical Guide to 7-Coumaryl Triflate: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Coumaryl triflate, systematically known as 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate , is a versatile chemical reagent with significant applications in organic synthesis and the development of advanced tools for cell biology and drug discovery. Its structure combines a coumarin core, a well-known fluorophore and privileged scaffold in medicinal chemistry, with a trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups in organic chemistry.[1] This unique combination makes 7-coumaryl triflate a highly reactive intermediate for cross-coupling reactions and a key component in the synthesis of photo-caged molecules for the precise spatiotemporal control of biological processes.

This technical guide provides an in-depth overview of 7-coumaryl triflate, including its synthesis, key applications in palladium-catalyzed cross-coupling reactions, and its innovative use in the preparation of photo-caged lipid metabolites for studying G-protein coupled receptor (GPCR) signaling. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Core Properties of 7-Coumaryl Triflate

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 7-Coumaryl trifluoromethanesulfonate, Trifluoromethanesulfonic acid 2-oxo-2H-chromen-7-yl ester | [1] |

| CAS Number | 108530-10-5 | [1] |

| Molecular Formula | C₁₀H₅F₃O₅S | [1] |

| Molecular Weight | 294.20 g/mol | [1] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 81 - 85 °C | [1] |

Synthesis of 7-Coumaryl Triflate

The synthesis of 7-coumaryl triflate is typically achieved through the triflation of its precursor, 7-hydroxycoumarin. 7-Hydroxycoumarin can be synthesized via the Pechmann condensation of resorcinol with malic acid.

Experimental Protocol: Synthesis of 7-Hydroxycoumarin

This protocol is based on the Pechmann condensation reaction.[2][3][4][5]

Materials:

-

Resorcinol

-

Malic acid

-

Concentrated sulfuric acid (97-98%)

-

Nitrobenzene (optional, to improve yield and consistency)[2]

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer, thermometer, and reflux condenser, slowly add concentrated sulfuric acid.

-

Prepare a mixture of resorcinol and a stoichiometric amount (or a slight excess of up to 20%) of malic acid.[2]

-

Gradually add the resorcinol and malic acid mixture to the stirred sulfuric acid. An exotherm will be observed.[2]

-

Optionally, add nitrobenzene (0.2-3.0 moles per mole of resorcinol) to the reaction mixture. This can help to prevent solidification and foaming, leading to more reproducible and higher yields.[2]

-

Heat the reaction mixture to a temperature between 100-130 °C.[2]

-

Maintain the temperature and stirring for a sufficient time to complete the reaction, monitoring for the cessation of gas evolution.

-

After the reaction is complete, carefully pour the hot mixture into a beaker containing crushed ice with vigorous stirring.

-

The crude 7-hydroxycoumarin will precipitate. Collect the solid by filtration and wash it with cold water.

-

If nitrobenzene was used, it can be removed by steam distillation.[2]

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxycoumarin.

Experimental Protocol: Synthesis of 7-Coumaryl Triflate

This protocol describes the triflation of 7-hydroxycoumarin.

Materials:

-

7-Hydroxycoumarin

-

Triflic anhydride (Tf₂O) or N-phenyltrifluoromethanesulfonimide (PhNTf₂)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

A non-nucleophilic base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine)

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxycoumarin in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Add the non-nucleophilic base to the solution.

-

Slowly add triflic anhydride or N-phenyltrifluoromethanesulfonimide to the cooled solution with stirring.

-

Allow the reaction to stir at 0 °C for a specified time, and then let it warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-coumaryl triflate.

Yield Optimization

The yield of aryl triflates can be influenced by the choice of triflating agent, base, and solvent. Recent advancements have explored the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas generated in situ in a two-chamber system, which has been shown to provide high yields and excellent chemoselectivity, especially for substrates with sensitive functional groups.[6]

| Triflation Method | Trifling Agent | Base | Solvent | Typical Yield Range | Reference |

| Standard Triflation | Tf₂O | Pyridine | CH₂Cl₂ | Good to Excellent | [6] |

| Frantz's Aqueous Conditions | Tf₂O | Base | Aqueous | Variable | [6] |

| Using PhNTf₂ | PhNTf₂ | Base | Organic | Variable | [6] |

| SuFEx with CF₃SO₂F Gas | CF₃SO₂F | DIPEA | MeCN/H₂O | 85-95% (for various phenols) | [6] |

Applications in Drug Development and Cell Biology

A significant application of 7-coumaryl triflate is in the synthesis of photo-caged compounds, particularly lipid metabolites.[7] Photo-caged compounds are biologically active molecules that are rendered inactive by a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatiotemporal precision. This technique is invaluable for studying dynamic cellular processes like signal transduction.

One-Step Synthesis of Photo-Caged Lipid Metabolites

7-Coumaryl triflate, generated in situ, serves as a highly reactive reagent for the specific functionalization of carboxylate and phosphate moieties in the presence of free hydroxyl groups.[7] This chemoselectivity allows for a straightforward, one-step synthesis of caged lipid metabolites, which can then be used to optically control and analyze GPCR-mediated signal transduction in living cells.[7]

Experimental Protocol: Photocaging of Lysophosphatidic Acid (LPA)

This protocol is a conceptualized procedure based on the one-step caging methodology.[7]

Materials:

-

Lysophosphatidic acid (LPA)

-

7-Coumaryl triflate (or generated in situ from 7-hydroxycoumarin and a triflating agent)

-

Anhydrous, aprotic solvent (e.g., acetonitrile)

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine)

Procedure:

-

Dissolve LPA in the anhydrous solvent in a dry flask under an inert atmosphere.

-

Add the non-nucleophilic base to the solution.

-

Add a solution of 7-coumaryl triflate to the LPA solution with stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by HPLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude caged-LPA is then purified using an appropriate chromatographic method, such as reversed-phase HPLC.

Studying GPCR Signaling with Caged Lipids

The photo-caged lipid can be introduced to living cells, where it remains inactive. Upon focused irradiation, the active lipid (e.g., LPA) is released in a specific cellular location and at a precise time. The ensuing cellular response, mediated by its cognate GPCRs, can then be monitored using techniques like live-cell imaging.

Palladium-Catalyzed Cross-Coupling Reactions

As an aryl triflate, 7-coumaryl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[8][9] These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

General Reaction Conditions:

| Component | Example |

| Aryl Triflate | 7-Coumaryl triflate |

| Organoboron Reagent | Arylboronic acid, Arylboronic acid pinacol ester |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF |

Heck Coupling

The Heck reaction is the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base.[9]

General Reaction Conditions:

| Component | Example |

| Aryl Triflate | 7-Coumaryl triflate |

| Alkene | Styrene, acrylates |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | Acetonitrile, DMF |

Visualizations

Synthesis of 7-Coumaryl Triflate

Caption: Workflow for the synthesis of 7-coumaryl triflate.

Application in Photocaging and GPCR Signaling Studies

Caption: Experimental workflow for photocaging lipids.

LPA Receptor Signaling Pathway

Caption: LPA receptor signaling pathways.

Conclusion

7-Coumaryl triflate is a powerful and versatile reagent for both synthetic organic chemistry and chemical biology. Its high reactivity, stemming from the excellent leaving group ability of the triflate moiety, makes it a valuable substrate for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Furthermore, its application in the one-step synthesis of photo-caged molecules has opened new avenues for the precise investigation of dynamic cellular processes, particularly in the field of GPCR signaling. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize 7-coumaryl triflate in their research endeavors, from fundamental synthetic methodology to advanced applications in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US3503996A - 7-hydroxycoumarin preparation - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Coumarin Triflate Reagent Enables One‐Step Synthesis of Photo‐Caged Lipid Metabolites for Studying Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

molecular weight of "2-oxo-2H-chromen-7-yl trifluoromethanesulfonate"

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate, a versatile reagent in organic synthesis. It includes key quantitative data, a representative experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process. This compound, also known as 7-coumaryl triflate, is a valuable building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Compound Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 294.2 g/mol [1][2][3][4] |

| Molecular Formula | C₁₀H₅F₃O₅S[1][2][3] |

| CAS Number | 108530-10-5[1][2][3][4] |

| Purity | ≥ 98% (GC)[1][4] |

| Melting Point | 81 - 85 °C[1] |

| Appearance | White to orange to green crystalline powder[1] |

| MDL Number | MFCD18382236[1][3] |

| PubChem CID | 13704479[1][3] |

Synthetic Protocol: Preparation of this compound

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on the general principle of O-acylation of a hydroxycoumarin.

Materials:

-

7-hydroxy-2H-chromen-2-one (7-hydroxycoumarin)

-

Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A suitable non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxy-2H-chromen-2-one in anhydrous dichloromethane.

-

Addition of Base: To the solution, add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine. Stir the mixture at room temperature.

-

Addition of Trifluoromethanesulfonating Agent: Slowly add trifluoromethanesulfonic anhydride or another suitable trifluoromethanesulfonating agent (1.0-1.2 equivalents) to the reaction mixture, maintaining a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (7-hydroxy-2H-chromen-2-one) is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

A Technical Guide to the Electrophilic Properties of Coumarin Triflates

For Researchers, Scientists, and Drug Development Professionals

Abstract: Coumarin triflates are highly valuable synthetic intermediates that serve as potent electrophiles in a wide array of organic transformations. By converting the phenolic hydroxyl group of a hydroxycoumarin into a trifluoromethanesulfonate (triflate) ester, an exceptionally good leaving group is installed, rendering the corresponding carbon atom susceptible to nucleophilic attack and, most notably, oxidative addition in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of the synthesis of coumarin triflates and their electrophilic reactivity, with a focus on their application in modern synthetic methodologies such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille cross-coupling reactions. Detailed experimental protocols, tabulated quantitative data, and process diagrams are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to Coumarin Triflates

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found extensively in nature and are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials.[1] The functionalization of the coumarin nucleus is a key strategy in medicinal chemistry to modulate biological activity.[2] A powerful method for this functionalization involves activating the coumarin ring via a triflate group.

The trifluoromethanesulfonate or "triflate" group (-SO₂CF₃, abbreviated as -OTf) is one of the best leaving groups in organic chemistry due to the strong electron-withdrawing nature of the CF₃ group, which stabilizes the resulting triflate anion through resonance and induction. When a hydroxyl group on the coumarin scaffold (e.g., at the C-4 or C-7 position) is converted to a triflate, the C-OTf bond becomes highly polarized and susceptible to cleavage. This activation transforms the otherwise unreactive C-OH bond into a potent electrophilic site, making coumarin triflates ideal substrates for transition metal-catalyzed cross-coupling reactions.[3] This reactivity allows for the facile formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space of novel coumarin derivatives.[4]

Synthesis of Coumarin Triflates

The conversion of a hydroxycoumarin to a coumarin triflate is a straightforward and high-yielding reaction. The most common method involves treating the hydroxycoumarin with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a mild base like pyridine to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of 2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate

This protocol describes the synthesis of 7-coumarinyl triflate from the commercially available 7-hydroxycoumarin.[5]

-

Materials: 7-hydroxycoumarin (1.0 eq), trifluoromethanesulfonic anhydride (1.1 eq), pyridine (1.2 eq), anhydrous dichloromethane (DCM).

-

Procedure:

-

Under an inert nitrogen or argon atmosphere, dissolve 7-hydroxycoumarin in anhydrous DCM in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Add pyridine to the solution and stir for 5 minutes.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution via a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 7-coumarinyl triflate.

-

Electrophilic Properties in Palladium-Catalyzed Cross-Coupling

The primary application of coumarin triflates stems from their role as superior electrophiles in palladium-catalyzed cross-coupling reactions. The C(sp²)-OTf bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle that ultimately results in the formation of a new carbon-carbon or carbon-heteroatom bond. This approach avoids the often harsh conditions required for other methods and displays broad functional group tolerance.[4][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[1] Coumarin triflates are excellent substrates, enabling the synthesis of a wide variety of aryl- and heteroaryl-substituted coumarins.

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Coumarin Triflates

| Coumarin Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Coumarinyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 80 | 85-95 |

| 7-Coumarinyl triflate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 92 |

| 4-Methyl-7-coumarinyl nonaflate* | Various aryl/heteroaryl | Pd(OAc)₂ / dppp | TBAF·3H₂O | DME/MeOH | 120 (µW) | 75-96 |

*Nonaflates, which have similar reactivity to triflates, are sometimes used and show excellent efficiency.[1][7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl/vinyl halide or triflate, catalyzed by palladium and a copper(I) co-catalyst.[5] This reaction is instrumental in synthesizing alkynyl-substituted coumarins, which are valuable as fluorescent probes and synthetic intermediates.

Table 2: Selected Examples of Sonogashira Coupling with Coumarin Triflates

| Coumarin Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 7-Coumarinyl triflate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 90-98 |

| 4-Methyl-7-coumarinyl triflate | Phenylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 85 |

| 4-Coumarinyl triflate | 1-Heptyne | Pd(PPh₃)₄ / CuI | DIPA | THF | 60 | 78 |

This protocol details the coupling of 7-coumarinyl triflate with trimethylsilylacetylene.[5]

-

Materials: this compound (1.0 eq), trimethylsilylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), copper(I) iodide (CuI, 6 mol%), anhydrous tetrahydrofuran (THF), and triethylamine (Et₃N).

-

Procedure:

-

To an oven-dried flask, add the coumarin triflate, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add anhydrous THF and Et₃N (typically in a 2:1 to 4:1 ratio) via syringe.

-

Degas the resulting solution by bubbling argon through it for 15-20 minutes.

-

Add trimethylsilylacetylene via syringe and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. After completion (typically 12-24 hours), dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the 7-(trimethylsilylethynyl)coumarin.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[3][4] This reaction provides a powerful and direct route to aminocoumarins, which are important pharmacophores and fluorescent dyes.

Table 3: Selected Examples of Buchwald-Hartwig Amination with Coumarin Triflates

| Coumarin Substrate | Amine / Amine Equivalent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 7-Triflylcoumarin methyl ester | Benzophenone imine | Pd₂(dba)₃ / BINAP | NaOtBu | THF | 65 | 70 |

| 4-Methyl-7-coumarinyl nonaflate* | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 120 (µW) | 94 |

| 4-Coumarinyl triflate | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 88 |

*Nonaflates are also efficient substrates for this transformation.[7]

This protocol is based on the synthesis of a 7-aminocoumarin precursor via Buchwald-Hartwig amination.[2]

-

Materials: 7-Triflylcoumarin derivative (1.0 eq), benzophenone imine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), BINAP (7.5 mol%), sodium tert-butoxide (1.4 eq), anhydrous THF.

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a Schlenk flask.

-

Add the 7-triflylcoumarin substrate and anhydrous THF.

-

Add benzophenone imine and seal the flask.

-

Heat the reaction mixture to 65 °C (gentle reflux) and stir until the starting material is consumed as monitored by TLC.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify by column chromatography to yield the imine-adduct.

-

(Subsequent step) The benzophenone imine can be cleaved under mild acidic hydrolysis (e.g., with HCl in THF) to reveal the primary amine.

-

Other Cross-Coupling Reactions

The electrophilic nature of coumarin triflates makes them suitable substrates for a variety of other cross-coupling reactions.

-

Heck Coupling: This reaction couples the coumarin triflate with an alkene to form a new C-C bond, yielding vinyl-substituted coumarins.[8]

-

Stille Coupling: This reaction uses an organotin reagent as the nucleophilic partner.[8][9] While effective, the toxicity of organotin compounds is a significant drawback.[10]

-

Carbonylative Coupling: In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of CO between the coumarin and the coupling partner, leading to the formation of coumarin-derived ketones. For instance, a carbonylative Stille coupling can produce acyl-coumarins.[11]

Table 4: Conditions for Other Coumarin Triflate Cross-Coupling Reactions

| Reaction Type | Nucleophile | Catalyst / Ligand | Additives/Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 4-Styrylcoumarin |

| Stille | Vinyltributylstannane | Pd(dppf)Cl₂ | LiCl, CuI | DMF | 4-Vinylcoumarin |

| Carbonylative | Arylstannane + CO | Pd(PPh₃)₄ | - | Toluene | 4-Aroylcoumarin |

Alternative Electrophilic Reactivity: Caging of Metabolites

Beyond palladium catalysis, the electrophilic character of coumarin triflates can be harnessed in other contexts. A notable example is the use of an in situ generated benzylic coumarin triflate as a potent alkylating agent. This reagent demonstrates sufficient reactivity to functionalize less nucleophilic groups like carboxylates and phosphates under mild conditions, even in the presence of more nucleophilic free hydroxyl groups.[9][12] This strategy is used to synthesize "caged" lipid metabolites, where a photolabile coumarin group masks a functional group, allowing for its light-induced release to study cell signaling pathways.[12]

Conclusion

Coumarin triflates are powerful and versatile electrophilic building blocks in modern organic synthesis. Their facile preparation from readily available hydroxycoumarins and the exceptional leaving group ability of the triflate moiety enable a vast range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other related couplings provide reliable and high-yielding pathways to functionalized coumarins that are of significant interest to the pharmaceutical and materials science sectors. Furthermore, specialized coumarin triflates can act as potent alkylating agents for biomolecule modification. The methodologies and data presented in this guide underscore the central role of coumarin triflates as key electrophilic partners for the construction of molecular complexity.

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. diva-portal.org [diva-portal.org]

- 12. A Coumarin Triflate Reagent Enables One‐Step Synthesis of Photo‐Caged Lipid Metabolites for Studying Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Synthetic Approaches for 2-oxo-2H-chromen-7-yl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound

2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate is a versatile reagent in organic synthesis. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, making the compound a powerful electrophile for introducing the coumarin moiety into various molecules. This property is particularly valuable in the development of novel pharmaceutical and agrochemical compounds.

Qualitative Solubility Profile

Based on the solvents employed in the synthesis and purification of analogous coumarin compounds, a qualitative assessment of the solubility of this compound can be made. The following table summarizes the use of various organic solvents in these processes, indicating their likely utility for dissolving the target compound.

| Solvent | Application in Synthesis/Purification | Implied Solubility of Coumarin Derivatives |

| Dichloromethane (DCM) | Reaction solvent, Extraction | Good solubility, especially for reactions and extractions. |

| Chloroform | Extraction, Recrystallization | Good solubility, particularly at elevated temperatures for recrystallization. |

| Tetrahydrofuran (THF) | Reaction solvent | Good solubility, often used for reactions involving coumarin precursors. |

| Diethyl Ether | Reaction solvent, Extraction | Moderate to good solubility, used for reactions and extractions. |

| Acetone | Reaction solvent, Recrystallization | Good solubility, also used for recrystallizing final products. |

| Ethanol | Recrystallization | Soluble, particularly at elevated temperatures. |

| Petroleum Ether / n-Hexane | Anti-solvent for Recrystallization, Washing | Poor solubility, used to precipitate the compound from other solvents. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of precursor and related coumarin compounds, which provide context for solvent choice and handling.

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction is a common method for synthesizing the coumarin core.

-

A mixture of resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) is prepared.

-

An acid catalyst (e.g., Amberlyst-15, 10 mol%) is added to the mixture.[1]

-

The reaction mixture is stirred in an oil bath heated to 110°C.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is then purified, often by recrystallization from a solvent like ethanol, to yield 7-hydroxy-4-methylcoumarin.[1][2]

General O-Acylation of 7-Hydroxycoumarins

This protocol describes a general method for acylating the 7-hydroxyl group of a coumarin, a reaction type that is analogous to the triflation step.

-

To a solution of a 7-hydroxycoumarin derivative (e.g., 1.0 mmol of 7-hydroxy-2H-chromen-2-one) in a dry solvent such as dichloromethane (5.0 mL), add triethylamine (1.2 mmol).[3]

-

The acylating agent (e.g., 1.0 mmol of 4-chlorobenzoyl chloride) is then added to the mixture.[3]

-

The reaction is stirred at room temperature for a specified time (e.g., 1 hour), with progress monitored by TLC.[3]

-

After completion, the solvent is removed under vacuum.

-

The crude product is then purified, typically by flash chromatography on silica gel using an eluent like dichloromethane.[3]

Triflation of an Alcohol (General Procedure)

This general procedure for the synthesis of a triflate can be adapted for 7-hydroxycoumarin.

-

A mixture of pyridine and trifluoromethanesulfonic anhydride is stirred in dichloromethane at -20°C under an inert atmosphere (e.g., argon).[4]

-

A solution of the alcohol (in this case, 7-hydroxycoumarin) in dichloromethane is added to the reaction mixture.[4]

-

The mixture is then stirred at room temperature for a designated period.

-

The reaction is worked up using standard procedures, with dichloromethane often used for extraction. The resulting triflate is then purified.[4]

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Caption: General workflow for the O-acylation of 7-hydroxycoumarin.

Caption: General workflow for the triflation of an alcohol.

Conclusion

While direct quantitative solubility data for this compound is scarce, a strong qualitative understanding of its solubility in common organic solvents can be derived from the synthetic literature of related compounds. It is anticipated to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents such as THF and acetone. Its purification is likely achievable through recrystallization, potentially from a solvent/anti-solvent system involving a good solvent like chloroform or acetone and a poor solvent like petroleum ether or n-hexane. The provided experimental protocols and workflows offer a practical guide for researchers working with this and similar coumarin derivatives, facilitating its use in the synthesis of complex molecules for various applications in drug discovery and materials science.

References

The Advent of Coumarin Triflates: A Technical Guide to Their Discovery, Synthesis, and Application

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic applications of coumarin triflates has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the synthesis and utility of these versatile compounds, complete with experimental protocols, quantitative data, and graphical representations of key chemical processes.

Coumarin triflates, particularly 4-triflyloxycoumarins, have emerged as highly valuable intermediates in organic synthesis. Their unique reactivity, stemming from the excellent leaving group ability of the triflate moiety, has enabled a wide range of carbon-carbon and carbon-heteroatom bond formations, proving instrumental in the synthesis of complex molecular architectures and biologically active compounds.

A Historical Perspective on Coumarin Triflates

The journey of coumarin chemistry began in 1820 with the isolation of the parent compound from tonka beans. However, the specific introduction of the triflate group as a strategic tool in coumarin synthesis is a more recent development. While a definitive seminal publication on the very first synthesis of a coumarin triflate is not readily apparent in a singular, celebrated report, their utility appears to have been recognized and developed as part of the broader expansion of triflates as powerful activating groups in organic chemistry from the mid to late 20th century. The synthesis of 4-hydroxycoumarin derivatives, which serve as the direct precursors to 4-triflyloxycoumarins, has a longer history, with foundational methods for their preparation being established much earlier. The true value of coumarin triflates was unlocked with the advent of palladium-catalyzed cross-coupling reactions, which provided a robust platform to exploit their reactivity.

Synthesis and Experimental Protocols

The primary route to 4-triflyloxycoumarins involves the triflation of the corresponding 4-hydroxycoumarins. This reaction is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.

General Experimental Protocol for the Synthesis of 4-Triflyloxycoumarins

To a solution of a 4-hydroxycoumarin derivative in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine, a base (e.g., triethylamine or pyridine) is added and the mixture is cooled to 0 °C. Trifluoromethanesulfonic anhydride is then added dropwise, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and purification of the product by column chromatography.

Applications in Cross-Coupling Reactions

Coumarin triflates are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. This has allowed for the synthesis of a diverse array of substituted coumarins, which are prevalent scaffolds in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 4-triflyloxycoumarins with boronic acids or their derivatives is a widely used method for the formation of 4-arylcoumarins.

-

Experimental Protocol: A mixture of the 4-triflyloxycoumarin, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up and the product is purified by chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-95 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-98 |

Stille Coupling

The Stille coupling involves the reaction of 4-triflyloxycoumarins with organostannanes. This method is particularly useful for introducing a variety of organic groups at the 4-position of the coumarin ring.[1][2]

-

Experimental Protocol: The 4-triflyloxycoumarin, organostannane, palladium catalyst (e.g., Pd(PPh₃)₄), and a lithium chloride additive are dissolved in an anhydrous solvent such as dioxane or THF. The mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.

| Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | LiCl | Dioxane | 90 | 12 | 70-90 |

| Pd₂(dba)₃/P(fur)₃ | - | THF | 60 | 6 | 75-92 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 4-aminocoumarins from 4-triflyloxycoumarins and a primary or secondary amine.[3][4]

-

Experimental Protocol: A mixture of the 4-triflyloxycoumarin, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) is heated in an anhydrous, deoxygenated solvent like toluene or dioxane. Following the reaction, the mixture is worked up and the 4-aminocoumarin is purified.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 65-90 |

| Pd(OAc)₂/BINAP | NaOtBu | Dioxane | 100 | 12 | 70-95 |

Other Cross-Coupling Reactions

Coumarin triflates also participate in other important cross-coupling reactions, including the Sonogashira coupling with terminal alkynes to form 4-alkynylcoumarins, the Heck reaction with alkenes, and the Negishi coupling with organozinc reagents.[5][6][7][8] Each of these reactions provides a powerful tool for the diversification of the coumarin scaffold.

Coumarin Triflates in the Synthesis of Photocaged Compounds

A significant application of coumarin derivatives, including those synthesized from coumarin triflates, is in the development of "caged" compounds. These are molecules whose biological activity is masked by a photolabile protecting group, which can be removed by light to release the active molecule with high spatiotemporal control. Benzylic coumarin triflates have been shown to be highly effective reagents for the one-step synthesis of photocaged lipid metabolites.[9][10][11]

The general workflow for the synthesis and application of a photocaged compound using a coumarin derivative is depicted below:

Caption: A diagram illustrating the synthesis of a photocaged compound and its application.

The mechanism of photocleavage of (coumarin-4-yl)methyl esters involves a heterolytic ester cleavage upon excitation, leading to the formation of a singlet ion pair. This intermediate then hydrolyzes to release the active molecule and a highly fluorescent coumarin alcohol, allowing for simultaneous monitoring of the release event.[12][13][14]

Coumarin Nonaflates: A Superior Alternative?

In some palladium-catalyzed cross-coupling reactions, coumarin nonaflates have been identified as being superior to their triflate counterparts. The nonaflate group is more electron-withdrawing, which can enhance the reactivity and stability of the molecule. Studies have shown that in certain cases, nonaflates can lead to higher yields and reduced side products, such as detriflation and hydrolysis, which can be problematic with triflates.[15]

Conclusion

Coumarin triflates have firmly established themselves as versatile and powerful building blocks in modern organic synthesis. Their accessibility from readily available 4-hydroxycoumarins and their high reactivity in a multitude of cross-coupling reactions have made them indispensable tools for the construction of complex coumarin derivatives. The continued development of new catalytic systems and the exploration of their reactivity will undoubtedly lead to even more innovative applications in the fields of medicinal chemistry, materials science, and chemical biology. This technical guide serves as a foundational resource for researchers looking to harness the synthetic potential of these remarkable compounds.

References

- 1. Stille Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. A Coumarin Triflate Reagent Enables One‐Step Synthesis of Photo‐Caged Lipid Metabolites for Studying Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Coumarin Triflate Reagent Enables One-Step Synthesis of Photo-Caged Lipid Metabolites for Studying Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of photocleavage of (coumarin-4-yl)methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of photocleavage of (coumarin-4-yl)methyl esters. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (7-coumarinyl triflate) as a versatile building block in palladium-catalyzed cross-coupling reactions. The triflate group at the 7-position of the coumarin core serves as an excellent leaving group, enabling the formation of carbon-carbon and carbon-nitrogen bonds to synthesize a diverse range of functionalized coumarin derivatives. Such derivatives are of significant interest in medicinal chemistry and materials science due to their fluorescent properties and biological activities.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. For 7-coumarinyl triflate, the general scheme involves the reaction of the triflate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The choice of these components is crucial for the success of the reaction and varies depending on the specific coupling reaction being performed.

Application Note & Protocol: Suzuki-Miyaura Coupling of 7-Coumaryl Triflate for the Synthesis of 7-Arylcoumarins

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This protocol details the application of the Suzuki coupling for the synthesis of 7-arylcoumarins, a class of compounds with significant biological activities, including antioxidant, anti-inflammatory, and anti-HIV properties.[3][4] The reaction involves the palladium-catalyzed coupling of a 7-coumaryl triflate with various arylboronic acids. Aryl triflates are effective coupling partners in Suzuki reactions due to their high reactivity and ease of preparation from the corresponding phenols.[2][5] This method provides a reliable route to a diverse range of 7-substituted coumarin derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl triflates, including those derived from coumarins, with arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with 7-coumaryl triflate.

| Parameter | Condition | Notes | References |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃, Pd(PPh₃)₂Cl₂ | Catalyst choice can influence reaction efficiency and scope. Pd(OAc)₂/PCy₃ is often effective for aryl triflates.[2][6][7] | [2][6][7][8] |

| Ligand | P(t-Bu)₃, PCy₃, PPh₃ | Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step with less reactive electrophiles.[6][7] | [6][7] |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is crucial for the activation of the boronic acid. Carbonates are commonly used.[8][9][10] | [8][9][10] |